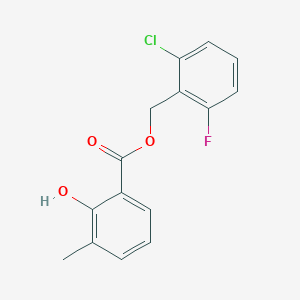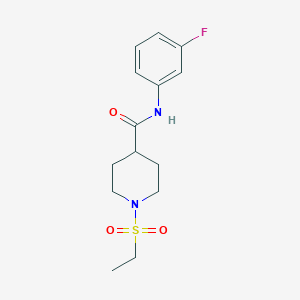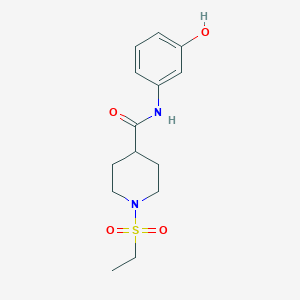![molecular formula C14H18BrNO2 B4111678 1-[2-(4-bromophenoxy)propanoyl]piperidine](/img/structure/B4111678.png)
1-[2-(4-bromophenoxy)propanoyl]piperidine
Overview
Description
1-[2-(4-bromophenoxy)propanoyl]piperidine, also known as BPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPP belongs to the class of piperidine derivatives and has been synthesized using various methods.
Mechanism of Action
1-[2-(4-bromophenoxy)propanoyl]piperidine exerts its effects by binding to the sigma-1 receptor, a protein that is involved in various cellular processes, including calcium signaling, protein folding, and cell survival. 1-[2-(4-bromophenoxy)propanoyl]piperidine has been shown to modulate the activity of the sigma-1 receptor, leading to its therapeutic effects.
Biochemical and Physiological Effects:
1-[2-(4-bromophenoxy)propanoyl]piperidine has been shown to have various biochemical and physiological effects. It has been found to increase the release of neurotransmitters such as dopamine and acetylcholine, leading to its analgesic and anticonvulsant effects. 1-[2-(4-bromophenoxy)propanoyl]piperidine has also been found to reduce the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects. Furthermore, 1-[2-(4-bromophenoxy)propanoyl]piperidine has been shown to increase the expression of neurotrophic factors, promoting neuronal survival and growth.
Advantages and Limitations for Lab Experiments
1-[2-(4-bromophenoxy)propanoyl]piperidine has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity. Furthermore, 1-[2-(4-bromophenoxy)propanoyl]piperidine has been found to be stable under various conditions, making it suitable for long-term studies. However, 1-[2-(4-bromophenoxy)propanoyl]piperidine has some limitations for lab experiments. It has poor water solubility, making it difficult to administer in vivo. Furthermore, the sigma-1 receptor is widely distributed in the body, making it challenging to determine the specific effects of 1-[2-(4-bromophenoxy)propanoyl]piperidine.
Future Directions
There are several future directions for the study of 1-[2-(4-bromophenoxy)propanoyl]piperidine. One potential area of research is the development of more water-soluble derivatives of 1-[2-(4-bromophenoxy)propanoyl]piperidine, which would improve its bioavailability and efficacy. Another area of research is the investigation of the effects of 1-[2-(4-bromophenoxy)propanoyl]piperidine on other sigma receptors, which may lead to the discovery of new therapeutic targets. Furthermore, the neuroprotective effects of 1-[2-(4-bromophenoxy)propanoyl]piperidine make it a potential treatment for other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Finally, the development of selective sigma-1 receptor agonists and antagonists may lead to the discovery of novel therapeutic agents for various diseases.
Conclusion:
In conclusion, 1-[2-(4-bromophenoxy)propanoyl]piperidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. 1-[2-(4-bromophenoxy)propanoyl]piperidine has been synthesized using various methods and has been found to have anticonvulsant, analgesic, and anti-inflammatory properties. 1-[2-(4-bromophenoxy)propanoyl]piperidine exerts its effects by binding to the sigma-1 receptor, leading to various biochemical and physiological effects. 1-[2-(4-bromophenoxy)propanoyl]piperidine has several advantages for lab experiments but also has some limitations. There are several future directions for the study of 1-[2-(4-bromophenoxy)propanoyl]piperidine, which may lead to the discovery of novel therapeutic agents for various diseases.
Scientific Research Applications
1-[2-(4-bromophenoxy)propanoyl]piperidine has been studied extensively for its potential therapeutic applications. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. 1-[2-(4-bromophenoxy)propanoyl]piperidine has also been found to be effective in treating neuropathic pain and epilepsy. Furthermore, 1-[2-(4-bromophenoxy)propanoyl]piperidine has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(4-bromophenoxy)-1-piperidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-11(14(17)16-9-3-2-4-10-16)18-13-7-5-12(15)6-8-13/h5-8,11H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMQZSVSWNKUBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(benzyloxy)phenyl]-5-bromo-2-chlorobenzamide](/img/structure/B4111595.png)

![6-amino-3-methyl-1-(2-naphthyl)-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4111609.png)
![2-(2,5-dimethylphenoxy)-N-{4-[(4-nitrophenyl)thio]phenyl}acetamide](/img/structure/B4111614.png)
![3-chloro-N-[4-iodo-2-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B4111616.png)
![N-(4-chloro-3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)butanamide](/img/structure/B4111622.png)
![methyl 5-{[2-(pyrrolidin-1-ylmethyl)-1,3-thiazol-5-yl]carbonyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B4111634.png)
![3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B4111638.png)
![N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4111643.png)



![4-methyl-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4111684.png)
![ethyl 3-bromo-4-[({4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoyl}oxy)methyl]benzoate](/img/structure/B4111690.png)